molecular formula C9H14N2O2S B3053224 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine CAS No. 521092-35-3

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine

Cat. No. B3053224
CAS RN: 521092-35-3
M. Wt: 214.29 g/mol
InChI Key: WKGAVDPVWSQJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine, commonly known as DMEMP, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEMP is a white crystalline powder that is soluble in water and organic solvents. This compound has shown promising results in various studies, making it a subject of interest for many researchers.

Mechanism of Action

DMEMP has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, DMEMP can induce cell death in cancer cells. Additionally, DMEMP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMEMP has been found to induce apoptosis in cancer cells by inhibiting the activity of thymidylate synthase. Additionally, DMEMP has also been found to inhibit the activity of COX-2, which can reduce inflammation. DMEMP has also been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

DMEMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DMEMP has been found to have low toxicity, making it safe for use in lab experiments. However, DMEMP has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on DMEMP. One possible direction is to investigate the potential of DMEMP as a treatment for inflammatory diseases. Additionally, further studies can be conducted to explore the mechanism of action of DMEMP and its potential applications in cancer research. Finally, research can be conducted to develop new synthesis methods for DMEMP that can improve its solubility and reduce its production costs.
In conclusion, DMEMP is a pyrimidine derivative that has shown promising results in various studies. It has potential applications in cancer research and the treatment of inflammatory diseases. DMEMP inhibits the activity of thymidylate synthase and COX-2, inducing apoptosis in cancer cells and reducing inflammation. DMEMP has several advantages for lab experiments, including its stability and low toxicity. However, its low solubility in water can make it difficult to work with. Future research can focus on exploring the potential of DMEMP as a treatment for inflammatory diseases, investigating its mechanism of action, and developing new synthesis methods.

Scientific Research Applications

DMEMP has been found to have potential applications in various fields of scientific research. One of the most significant applications of DMEMP is in the field of cancer research. Studies have shown that DMEMP has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, DMEMP has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

IUPAC Name

4-(1,1-dimethoxyethyl)-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(12-2,13-3)7-5-6-10-8(11-7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGAVDPVWSQJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)SC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470611
Record name 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

521092-35-3
Record name 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Reactant of Route 6
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.